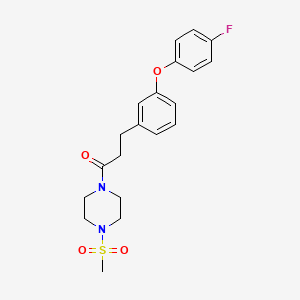![molecular formula C10H15N3O2 B2872063 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one CAS No. 1603127-91-8](/img/structure/B2872063.png)
4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The InChI code for “4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” is 1S/C13H16N2O/c14-9-11-1-3-13 (4-2-11)15-7-5-12 (10-16)6-8-15/h1-4,12,16H,5-8,10H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” has a molecular weight of 216.28 and a melting point of 149 - 151 . “4- { [4- (hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” has a molecular weight of 249.31 .Applications De Recherche Scientifique
Crystalline Structures and Molecular Conformation
Research has explored the crystalline forms of compounds structurally related to 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one, such as risperidone, which exhibit specific molecular conformations beneficial for understanding drug-receptor interactions and pharmaceutical formulations (Wang, Zhou, & Hu, 2006). Another study on paliperidonium nitrate highlighted how specific ring conformations contribute to the compound's stability and interactions within a crystal lattice (Ge & Luo, 2012).
Synthetic Methods and Chemical Reactions
Advancements in synthetic chemistry have led to efficient methods for producing pyrimidine imines and thiazolidinones, showing significant antibacterial activity, indicating potential therapeutic applications (Merugu, Ramesh, & Sreenivasulu, 2010). Furthermore, novel synthetic routes have been developed for dihydropyridines and pyrimidinones, which are crucial for medicinal chemistry and drug development (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Drug Metabolism and Pharmacokinetics
A comprehensive study on the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, highlighted the metabolic pathways and pharmacokinetic profiles of compounds containing the pyrimidin-6-one moiety, essential for optimizing drug efficacy and safety (Gong, Chen, Deng, & Zhong, 2010). Another study focused on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor, providing insights into the elimination pathways and metabolic stability of related compounds (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Antimicrobial and Antiproliferative Activities
Compounds derived from 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one have been evaluated for their antimicrobial properties, with some showing significant activity against a range of bacterial and fungal species, indicating potential as new antimicrobial agents (Imran, Alam, & Abida, 2016). Additionally, derivatives have been synthesized and tested for their antiproliferative effect against human cancer cell lines, with certain compounds exhibiting promising anticancer activities (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Safety and Hazards
The safety and hazards associated with similar compounds have been documented. For instance, “4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” has hazard statements H302, H312, H332 and precautionary statements P260, P270, P280, P402 + P404 . “4- { [4- (hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” has hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives, in general, are known to interact with their targets in various ways, leading to different biological effects . For instance, some piperidine derivatives have been found to inhibit certain enzymes or receptor activities .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their chemical structure .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Propriétés
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-6-8-1-3-13(4-2-8)9-5-10(15)12-7-11-9/h5,7-8,14H,1-4,6H2,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERUSCLTQKZFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

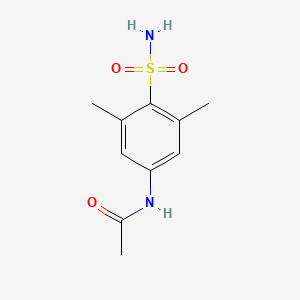

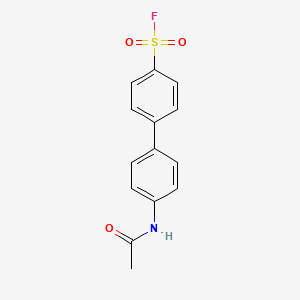


![1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2871989.png)
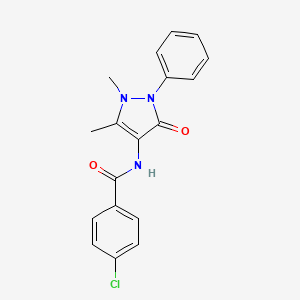
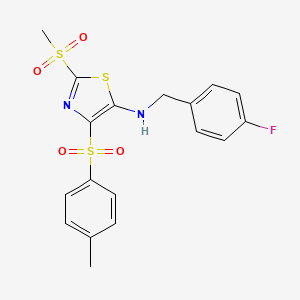
![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)

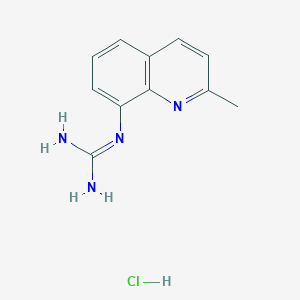
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2871998.png)
![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2872000.png)
